molecular formula C8H11NO3S B2420909 N-(2-methoxyphenyl)methanesulfonamide CAS No. 7022-25-5

N-(2-methoxyphenyl)methanesulfonamide

Cat. No.: B2420909
CAS No.: 7022-25-5
M. Wt: 201.24
InChI Key: JPAAKPNIDQJTHQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-methoxyaniline+methanesulfonyl chlorideThis compound\text{2-methoxyaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 2-methoxyaniline+methanesulfonyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Methanesulfonamide: A simpler analog with similar functional groups but lacking the methoxyphenyl moiety.

    N-(2-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: N-(2-methoxyphenyl)methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other methanesulfonamide derivatives and potentially more versatile in various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-8-6-4-3-5-7(8)9-13(2,10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAAKPNIDQJTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.50 g of 2-bromo-1-methanesulfonylaminobenzene was added to a solution containing 1.52 g of DBU, 85 g of cupric chloride dihydrate, and 90 mg of 1,10-phenanthroline in 40 ml of methanol, and the mixture was heated under reflux for 5 hours. After the temperature was brought to room temperature, the reaction mixture was treated in a usual manner, and crystallization was effected from n-hexane/ethyl acetate, to produce 1.64 g (yield: 82%) of the desired compound.
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2.5 g
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1.52 g
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cupric chloride dihydrate
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85 g
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40 mL
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90 mg
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n-hexane ethyl acetate
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Yield
82%

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